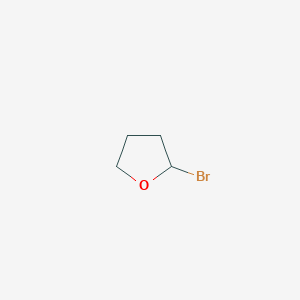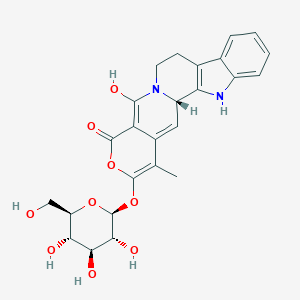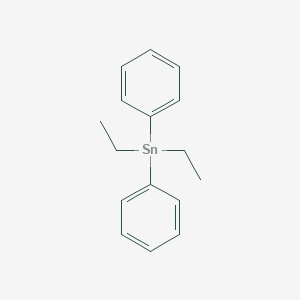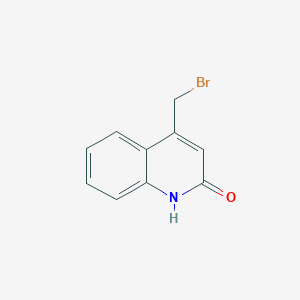
4-溴甲基-1,2-二氢喹啉-2-酮
描述
4-Bromomethyl-1,2-dihydroquinoline-2-one is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is a reagent used in the preparation of coumarins and 1-aza coumarins which have antimicrobial, anti-inflammatory, and analgesic activities .
Synthesis Analysis
The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one involves a bromination reaction of acetoacetanilide in chloroform to obtain brominated acetoacet-benzene. This is followed by cyclization in concentrated sulfuric acid . The reaction temperature of bromination is controlled to be no more than 30°C .Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-1,2-dihydroquinoline-2-one is represented by the InChI code1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one include a bromination reaction and a cyclization reaction . The bromination reaction involves the addition of bromine to acetoacetanilide in chloroform, followed by a cyclization reaction in concentrated sulfuric acid .Physical And Chemical Properties Analysis
4-Bromomethyl-1,2-dihydroquinoline-2-one is a light yellow to light reddish-yellow solid . It has a melting point of 255-258°C . The density is 1.5±0.1 g/cm3 and the boiling point is 391.8±42.0 °C at 760 mmHg .科学研究应用
Reactions with Nucleophiles :
- 4-Bromomethyl-1,2-dihydroquinolines react with monofunctional nucleophiles to yield expected products. Selective alkylation of bifunctional nucleophiles has been demonstrated, indicating its potential in organic synthesis (Brown, 1968).
Synthesis of Functionalized Quinolines :
- Highly functionalized 4-bromo-1,2-dihydroisoquinolines can be synthesized using 4-Bromomethyl-1,2-dihydroquinoline-2-one derivatives. These compounds have potential applications in medicinal chemistry, especially in the creation of bromonium ylides (He et al., 2016).
Synthesis of Oxazoloquinolones :
- The compound is used in the synthesis of oxazoloquinolones, which are important in pharmaceutical research. Transformations involving the oxazoloquinolone ring have been studied, highlighting the compound's versatility (Ukrainets et al., 2007).
Anti-Cancer Drug Intermediates :
- It serves as a key intermediate in the synthesis of certain anti-cancer drugs, specifically those inhibiting thymidylate synthase (Sheng-li, 2004).
Synthesis of Heterocyclic Systems :
- 4-Bromomethyl-1,2-dihydroquinoline-2-one derivatives are utilized in the synthesis of various heterocyclic systems, indicating their significance in the development of novel pharmaceuticals (Bogolyubov et al., 2004).
Solid-Phase Synthesis Applications :
- The compound is used in solid-phase synthesis methods for creating dihydroquinazoline derivatives, a technique beneficial in high-throughput organic synthesis (Zhang et al., 2001).
Antimicrobial Activity :
- Derivatives of 4-Bromomethyl-1,2-dihydroquinoline-2-one have been explored for their antimicrobial activities, indicating potential use in the development of new antimicrobial agents (Hassanin & Ibrahim, 2012).
安全和危害
The safety information for 4-Bromomethyl-1,2-dihydroquinoline-2-one indicates that it is a hazardous substance. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, and P501 .
属性
IUPAC Name |
4-(bromomethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHJCUCNVVEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296245 | |
| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-1,2-dihydroquinoline-2-one | |
CAS RN |
4876-10-2 | |
| Record name | 4876-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

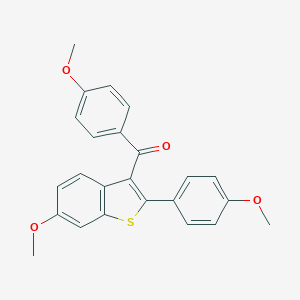
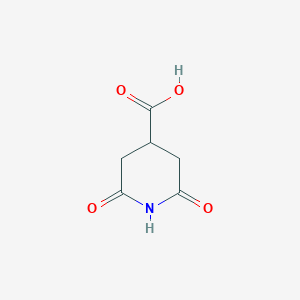
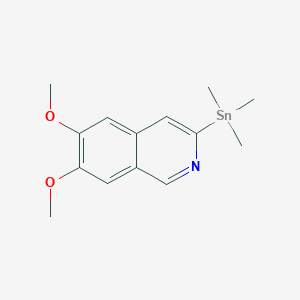

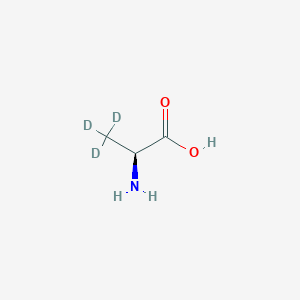
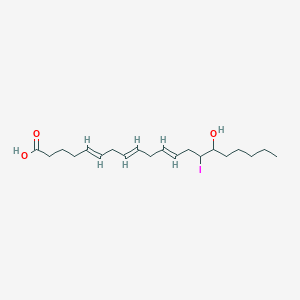
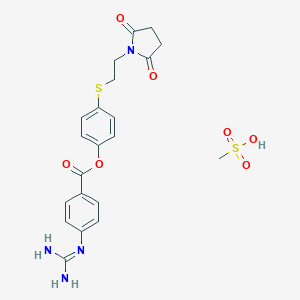
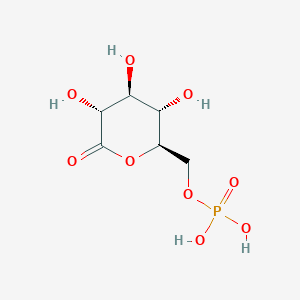
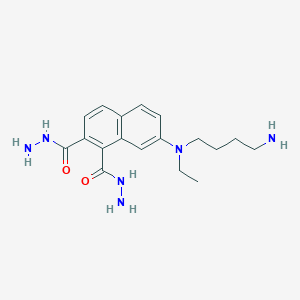
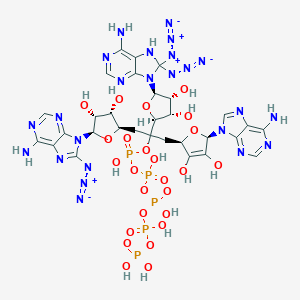
![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)
